molecular formula C7H9Cl2NO2S B2412513 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2260931-75-5

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2412513
CAS No.: 2260931-75-5
M. Wt: 242.11
InChI Key: FMULFGILYUWKNF-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride or sulfuryl chloride.

    Amino Acid Introduction: The amino acid moiety is introduced through a coupling reaction, often involving the use of protecting groups to ensure selective reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino acid moiety or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amino acid side chain.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological context. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride
  • 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
  • 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid;hydrochloride

Uniqueness

2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULFGILYUWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-75-5
Record name 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid hydrochloride
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